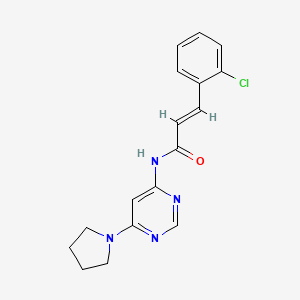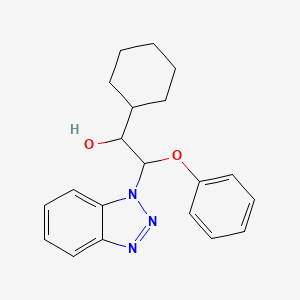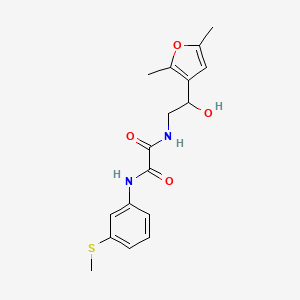![molecular formula C11H11NO3S B2667491 3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1008645-20-2](/img/structure/B2667491.png)
3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid” is a complex organic molecule. It contains a carboxylic acid group (-COOH), a bicyclic hexane ring, and a thiophene ring. The thiophene ring is a five-membered ring containing four carbon atoms and a sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, carboxylic acids can generally be synthesized from alcohols, aldehydes, or ketones . Bicyclic compounds can be synthesized through various methods, including annulation reactions .Molecular Structure Analysis
Carboxylic acids have a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions, including nucleophilic acyl substitution reactions . They can be converted into acid chlorides, acid anhydrides, esters, and amides under the right conditions .Physical And Chemical Properties Analysis
Carboxylic acids generally have higher boiling points than similar-sized alcohols or aldehydes due to their ability to form dimeric structures via hydrogen bonding .科学的研究の応用
Odor Detection and Food Chemistry
Research on mixtures of homologous carboxylic acids, such as acetic, butyric, hexanoic, and octanoic acids, explores their detection probabilities and interactions with other odorants. This study illuminates the complex interplay between carboxylic acids and other compounds in food chemistry and odor perception, which could have implications for flavor science and food technology (Miyazawa et al., 2009).
Environmental and Health Monitoring
The study of environmental exposure to carboxylic acid esters, such as the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), contributes to understanding human exposure to synthetic compounds and their potential health implications. This research is vital for environmental health monitoring and the development of safer chemical alternatives (Silva et al., 2013).
Diagnostic Imaging and Cancer Research
The synthesis and evaluation of radiolabeled carboxylic acids, like 1-amino-3-fluorocyclobutane-1-carboxylic acid for imaging brain tumors, highlight the role of carboxylic acids in developing diagnostic tools for cancer research. These compounds help visualize malignancies and assess the effectiveness of treatments, contributing to advancements in oncology (Shoup et al., 1999).
Chemical and Environmental Toxicology
Research on the biodistribution and radiation dosimetry of synthetic amino acid analogs, such as anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid (anti-18F-FACBC), informs the safety and efficacy of these compounds in medical imaging. Such studies are crucial for understanding the environmental and biological impacts of novel synthetic compounds, guiding the development of safe and effective diagnostic agents (Nye et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(thiophene-2-carbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c13-10(8-2-1-3-16-8)12-5-6-4-7(6)9(12)11(14)15/h1-3,6-7,9H,4-5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMANSFIKWZMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(N(C2)C(=O)C3=CC=CS3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Thienylcarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Thiabicyclo[3.2.1]octane-3-thiol](/img/structure/B2667408.png)
![Ethyl 2-aminospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2667409.png)


![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2667413.png)
![2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2667416.png)
![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylbenzenesulfonamide](/img/structure/B2667418.png)
![1-[2-(1-Methylpyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2667419.png)
![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-amine](/img/structure/B2667423.png)
![[2-(5-Chloro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/no-structure.png)

![Methyl 2-(furan-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2667427.png)

